molecular formula C8H8N2O3 B11721764 Methyl 3-carbamoylpyridine-2-carboxylate CAS No. 24195-06-0

Methyl 3-carbamoylpyridine-2-carboxylate

Cat. No.: B11721764
CAS No.: 24195-06-0
M. Wt: 180.16 g/mol
InChI Key: WUUPLYZWRLMKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-carbamoylpyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a carbamoyl group at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamoylpyridine-2-carboxylate typically involves the reaction of 3-aminopyridine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamoylpyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-carbamoylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-carbamoylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • 2-Methylpyridine-3-carboxylic acid
  • 3-hydroxy-2-methylpyridinecarboxylate

Comparison: Methyl 3-carbamoylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Biological Activity

Methyl 3-carbamoylpyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carbamoyl group and a methyl ester functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against viral metalloenzymes. The compound has shown efficacy in inhibiting the activity of these enzymes, which are crucial for viral replication. In vitro assays indicated that the compound interacts favorably with key amino acids in the enzyme's active site, leading to significant reductions in viral load in cell cultures .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. A study evaluating its effectiveness against Gram-positive and Gram-negative bacteria found that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance its antibacterial potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts by inhibiting specific enzymes critical for pathogen survival and replication. This includes metalloenzymes that are integral to viral life cycles.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and efficacy in cellular environments.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its antimicrobial effects by enhancing ROS production within microbial cells .

Study on Antiviral Efficacy

A recent study conducted on various analogs of this compound demonstrated significant antiviral activity against HIV-1 integrase. The compound was tested in cell-based assays, showing a dose-dependent reduction in viral replication with an IC50 value indicating potent antiviral effects .

Antimicrobial Evaluation

In another study, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against bacterial infections .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Pathogen/EnzymeIC50/MIC ValueReference
AntiviralHIV-1 Integrase50 nM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL

Properties

CAS No.

24195-06-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 3-carbamoylpyridine-2-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3,(H2,9,11)

InChI Key

WUUPLYZWRLMKAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.